

A Comprehensive Technical Guide to the Physicochemical Properties of K-252b

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

K-252b is an indolocarbazole alkaloid originally isolated from the actinomycete Nocardiopsis.
[1][2][3] It is a member of the K-252 family of compounds, which are structurally related to staurosporine. [4] K-252b functions as a potent inhibitor of several protein kinases, most notably Protein Kinase C (PKC) and tyrosine-specific protein kinases. [5][6][7] A distinguishing feature of K-252b is its hydrophilic nature, which renders it largely cell-membrane impermeable. [1][8] This property makes it an invaluable tool for selectively studying the role of extracellular kinases and the external domains of transmembrane receptor kinases without affecting the intracellular kinase signaling cascades. [3][4] This guide provides an in-depth overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for K-252b.

Physicochemical Properties

The key physicochemical properties of **K-252b** are summarized in the table below. This data is essential for preparing stock solutions, designing experiments, and understanding the compound's behavior in biological systems.



Property	Value	References
IUPAC Name	(15S,16R,18R)-16-Hydroxy- 15-methyl-3-oxo-28-oxa- 4,14,19- triazaoctacyclo[12.11.2.115,18 .02,6.07,27.08,13.019,26.020, 25]octacosa- 1,6,8,10,12,20,22,24,26- nonaene-16-carboxylic acid	[4][8]
Alternate Names	Staurosporine Aglycone, Protein Kinase Inhibitor K- 252B	[5][8]
CAS Number	99570-78-2	[2][4][5]
Molecular Formula	C26H19N3O5	[2][4][5]
Molecular Weight	453.45 g/mol	[2][4][5]
Appearance	White to light yellow powder / Off-white powder	[4][8]
Purity	≥98%	[5][8]
Solubility	Soluble in DMSO and Methanol	[4][6][8]
Partition Coefficient	4.4:1 (organic:aqueous)	[9]
Storage	Store at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years). Keep dry and dark.	[10]
Shipping Conditions	Shipped at ambient temperature.	[10]

Mechanism of Action



K-252b is a broad-spectrum protein kinase inhibitor. Its primary mechanism involves competing with ATP for the binding site on the kinase domain, thereby preventing the phosphorylation of substrate proteins.[7]

Inhibition of Trk Receptors and Neurotrophin Signaling

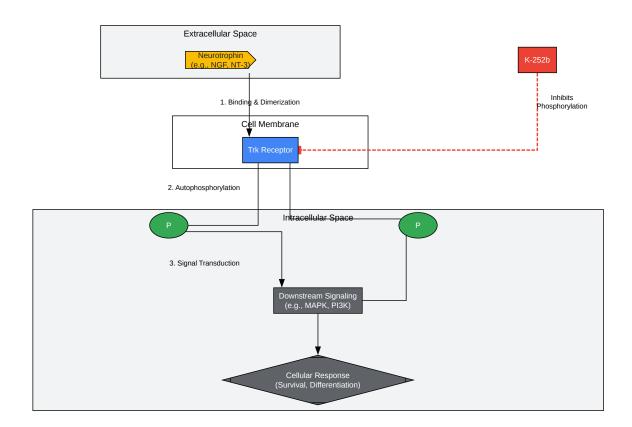
K-252b is widely recognized for its effects on neurotrophin signaling pathways. Neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), bind to and activate Tropomyosin receptor kinase (Trk) receptors, a family of receptor tyrosine kinases. This binding event induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate neuronal survival, differentiation, and synaptic plasticity.

K-252b inhibits these processes by directly inhibiting the autophosphorylation of the Trk receptors.[7][11]

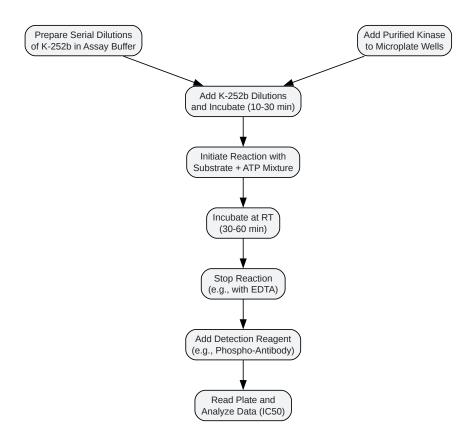
- At high concentrations (>100 nM): K-252b acts as a potent antagonist, inhibiting the trophic effects of NGF, BDNF, and NT-3.[4][12] For instance, at 300 nM, it can completely block NGF-induced neurite outgrowth.[4]
- At low concentrations (<100 nM): Paradoxically, K-252b can selectively potentiate the trophic
 actions of NT-3.[4][12] This suggests a complex, concentration-dependent interaction with
 the Trk signaling complex.[7][12]

Due to its low membrane permeability, **K-252b** is particularly useful for targeting the extracellularly accessible kinase domain of these receptors.[4][11]

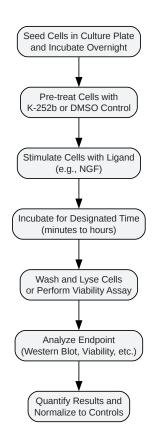












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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of K-252b]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673211#physicochemical-properties-of-k-252b]

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